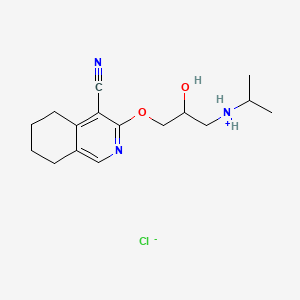

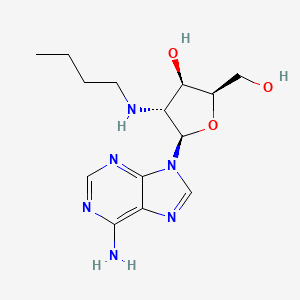

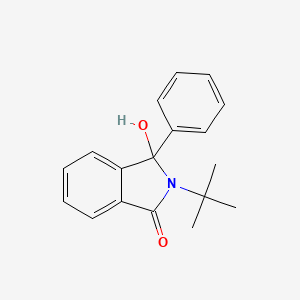

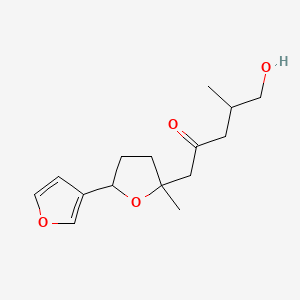

![molecular formula C11H14N2O3 B12808567 Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate CAS No. 33484-38-7](/img/structure/B12808567.png)

Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MZ-130 is a compound that has garnered attention in various scientific fields due to its unique properties and applications. It is primarily known for its role in the electronics industry, particularly in the manufacturing of Zener diodes, which are used for voltage regulation in electronic circuits .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MZ-130 involves the synthesis of a glass-encapsulated Zener diode. The process typically includes the following steps:

Material Selection: High-purity silicon is chosen as the base material.

Doping: The silicon is doped with specific impurities to create a p-n junction.

Encapsulation: The doped silicon is encapsulated in a glass package to protect it from environmental factors.

Passivation: A triple-layer passivation is applied to enhance the stability and performance of the diode.

Industrial Production Methods

In an industrial setting, the production of MZ-130 involves advanced semiconductor manufacturing techniques. The process includes:

Wafer Fabrication: Silicon wafers are fabricated and doped in cleanroom environments.

Photolithography: Patterns are created on the wafers using photolithography to define the diode structures.

Etching and Deposition: Chemical etching and deposition processes are used to form the p-n junctions and encapsulate the diodes.

Testing and Quality Control: The diodes undergo rigorous testing to ensure they meet performance standards before being packaged and shipped.

Chemical Reactions Analysis

Types of Reactions

MZ-130 primarily undergoes the following types of reactions:

Oxidation: The silicon in the diode can undergo oxidation, forming a silicon dioxide layer.

Reduction: Reduction reactions can occur during the doping process to introduce impurities into the silicon lattice.

Substitution: Substitution reactions are used to replace silicon atoms with dopant atoms to create the p-n junction.

Common Reagents and Conditions

Oxidizing Agents: Oxygen or ozone is used for oxidation reactions.

Reducing Agents: Hydrogen or other reducing gases are used during the doping process.

Dopants: Boron or phosphorus is commonly used as dopants in the substitution reactions.

Major Products Formed

Silicon Dioxide: Formed during oxidation.

Doped Silicon: Resulting from the reduction and substitution reactions.

Scientific Research Applications

MZ-130 has a wide range of applications in scientific research:

Electronics: Used in the manufacturing

Properties

CAS No. |

33484-38-7 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

methyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate |

InChI |

InChI=1S/C11H14N2O3/c1-7-4-3-5-9-12-6-8(11(15)16-2)10(14)13(7)9/h6-7H,3-5H2,1-2H3 |

InChI Key |

NWHUWTFLOIGXEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2=NC=C(C(=O)N12)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.